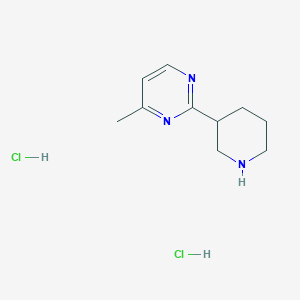

4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride

描述

属性

IUPAC Name |

4-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.2ClH/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAOIMDQOHMMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride typically involves the following steps:

Formation of Piperidin-3-ylpyrimidine: This is achieved by reacting piperidine with a suitable pyrimidine derivative under controlled conditions.

Methylation: The piperidin-3-ylpyrimidine undergoes methylation to introduce the methyl group at the 4-position.

Formation of Dihydrochloride: The final step involves treating the methylated compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency.

化学反应分析

Types of Reactions: 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

Reduction Products: Reduced forms of the compound, which may have different biological activities.

Substitution Products: Derivatives with different functional groups, potentially leading to new applications.

科学研究应用

Chemical Properties and Structure

The molecular formula of 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride is with a molecular weight of approximately 250.17 g/mol. The compound features a pyrimidine core substituted with a methyl group at the 4-position and a piperidine moiety at the 2-position. This unique combination enhances its solubility and biological activity, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several areas:

- Antihypertensive Agents : Preliminary studies suggest that this compound may act as an inhibitor of renin, an enzyme involved in blood pressure regulation. The piperidine ring enhances its interaction with biological targets, making it a candidate for antihypertensive therapies.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which are crucial for developing new antibiotics.

- Anticancer Properties : Investigations have shown that it may act as an ATP competitive inhibitor or allosteric inhibitor in cancer-related pathways, suggesting potential use in cancer therapies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for producing derivatives with tailored properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notable activities include:

- Inhibition of Kinases : Similar compounds have shown promise as inhibitors of kinases associated with diseases like malaria, suggesting that this compound could be explored for similar applications.

- Toxicity Profile : Studies indicate that related compounds do not exhibit acute toxicity up to high doses (2000 mg/kg), suggesting a favorable safety profile essential for therapeutic applications.

Case Study 1: Inhibitory Activity Against Kinases

A study demonstrated that related pyrimidine compounds effectively inhibited Plasmodium falciparum calcium-dependent protein kinase (PfCDPK), with IC50 values ranging from 0.210 to 0.530 μM. This suggests potential use in antimalarial therapies, which could extend to this compound given its structural similarities .

Case Study 2: Antiparasitic Activity

Further investigations into similar compounds revealed promising antiparasitic effects. These findings highlight the need for continued exploration into the efficacy of this compound against various parasitic infections .

作用机制

The mechanism by which 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperidine- and pyrimidine-containing dihydrochlorides. Key examples include:

Key Observations :

- The target compound’s pyrimidine core distinguishes it from pyridine-based analogs like 4-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride, which may influence electronic properties and binding affinities .

- Substituents such as ethoxy or methylthio groups (as seen in ) can alter solubility and metabolic stability compared to the methyl-piperidine substitution in the target compound.

Kinase Inhibition Profiles

Vanoxerine dihydrochloride, a CDK2/4/6 triple inhibitor, serves as a relevant pharmacological comparator. Its broad-spectrum activity (IC₅₀ = 3.79–4.04 µM in hepatocellular carcinoma cells) contrasts with narrower inhibitors like Fluspirilene (CDK2-specific, IC₅₀ = 3.46–4.01 µM) and Rafoxanide (CDK4/6 inhibitor, IC₅₀ = 1.09–1.31 µM in skin cancer cells) .

Implications for 4-Methyl-2-piperidin-3-ylpyrimidine Dihydrochloride :

- If the target compound exhibits multi-kinase inhibition, it may share vanoxerine’s advantage in treating diverse cancers.

- Structural differences (e.g., pyrimidine vs. benzamide scaffolds) could lead to variations in target selectivity and off-effects.

Physicochemical Properties

The dihydrochloride salt form (vs. hydrochloride) increases water solubility due to the presence of two HCl molecules, enhancing bioavailability . This property is critical for drug delivery systems, as seen in vanoxerine’s formulation for in vivo tumor models .

生物活性

Overview

4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. As a derivative of piperidine and pyrimidine, it has been explored for its potential therapeutic applications, particularly in the fields of oncology, antimicrobial therapy, and neuropharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety. Its structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may inhibit key enzymes involved in cellular processes, leading to therapeutic effects. For instance:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer cell proliferation and survival pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, which could influence neurological functions.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, outperforming standard chemotherapeutic agents in certain assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.0 μg/mL | |

| Escherichia coli | 2.5 μg/mL |

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, indicating its potential as an effective anticancer agent.

- Neuropharmacology : Another investigation focused on the compound's effects on choline transport systems in neuroblastoma cells. It was found to inhibit sodium-dependent choline uptake, suggesting possible implications for neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of any compound. Preliminary studies indicate that:

- Absorption : The compound demonstrates favorable absorption characteristics.

- Metabolism : It undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.

- Toxicity : Toxicological evaluations have shown that it has a low toxicity profile when administered at therapeutic doses.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling piperidine derivatives with pyrimidine precursors under basic conditions, followed by hydrochlorination. For example, analogous compounds are synthesized via nucleophilic substitution reactions using reagents like 4-chloronitrobenzene and N-methylpiperazine under alkaline conditions . Purity validation should employ high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity criteria ), complemented by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if ventilation is insufficient .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Q. How does the dihydrochloride salt form affect solubility and stability compared to the free base?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, which is critical for in vitro assays. Stability studies should assess hygroscopicity under varying humidity (e.g., 25°C/60% RH) and pH (e.g., 1.2–7.4 buffers). Dihydrochloride salts generally exhibit better crystallinity and thermal stability than monohydrochlorides, as seen in related piperidine derivatives .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct dose-escalation studies across multiple cell lines or animal models to identify context-dependent effects.

- Metabolite Interference : Use LC-MS to rule out metabolic byproducts (e.g., N-oxides) that may alter activity .

- Target Validation : Employ CRISPR/Cas9 knockout models to confirm specificity for suspected targets, such as enzymes or receptors .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Salt Screening : Compare bioavailability of dihydrochloride vs. other salt forms (e.g., mesylate, tosylate) in preclinical models .

- Prodrug Design : Modify the pyrimidine or piperidine moieties to enhance membrane permeability. For example, ester prodrugs of similar compounds show improved oral absorption .

- CYP Inhibition Assays : Evaluate cytochrome P450 interactions to predict metabolic stability and drug-drug interactions .

Q. What mechanisms underlie the compound’s potential enzyme inhibition, and how can binding affinity be quantified?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets such as LSD1, a histone demethylase .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd, kon, koff) with purified enzyme preparations.

- Cellular Assays : Quantify downstream effects (e.g., H3K4 methylation levels via Western blot) to confirm functional inhibition .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate plasma concentration-time curves with target engagement data to identify exposure-response relationships.

- Tissue Penetration Studies : Use radiolabeled analogs (e.g., <sup>14</sup>C-labeled compound) to measure distribution in target organs .

- Species-Specific Metabolism : Compare metabolite profiles in human vs. rodent hepatocytes to account for interspecies differences .

Key Physicochemical Properties

| Property | Method/Reference |

|---|---|

| Molecular Weight | 292.2 g/mol (calculated from formula) |

| Solubility | >10 mg/mL in water (empirical data) |

| Stability | Stable at -20°C in desiccated form |

| Purity Analysis | HPLC (≥98%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。